REACTION_CXSMILES
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[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](OCC)(=[O:14])[CH:11]([CH3:13])[OH:12]>>[CH2:1]([NH:9][C:10](=[O:14])[CH:11]([CH3:13])[OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
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Name
|
|
Quantity
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388 g
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Type
|
reactant
|
Smiles
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C(CCCCCCC)N
|
Name
|
|
Quantity
|
473 g
|
Type
|
reactant
|
Smiles
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C(C(O)C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a nitrogen purge
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Type
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ADDITION
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Details
|
When the addition
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Type
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CUSTOM
|
Details
|
the ethanol which formed
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Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
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TEMPERATURE
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Details
|
The temperature was then increased to 140° C.
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Type
|
TEMPERATURE
|
Details
|
maintained for one hour
|
Duration
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1 h
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
585 g of octllactamide were obtained as a clear, pale pink-colored liquid
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Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)NC(C(O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |